1-isopropyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
“1-isopropyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to the pyrazole family of compounds, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an isopropyl group and a carbonyl chloride group .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can participate in various chemical reactions. For example, they can undergo condensation with 1,3-diketones and hydrazine, radical addition of hydrazones by α-bromo ketones, and reaction with 3-butynol or ketone with hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 241.0±13.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -0.78±0.10 .Scientific Research Applications
Chemical Structure and Synthesis
1-Isopropyl-1H-pyrazole-3-carbonyl chloride falls under the category of pyrazole compounds, known for their versatile chemical structure and potential in various scientific applications. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a ring, one of which forms an endocyclic bond. They are recognized as electron-rich nitrogen carriers and have gained popularity due to their exciting electronic properties and dynamic applications. The synthesis and chemistry of these compounds, including pyrazolines, have been subject to significant research, contributing to the understanding of their unique structural and chemical characteristics (Muñoz-Hernández & Montiel-Palma, 2009), (Baumstark et al., 2013).
Applications in Medicinal Chemistry
Pyrazoline derivatives, including those similar in structure to this compound, are recognized for their substantial biological effects, particularly in the field of anticancer research. The pharmacophoric nature of the pyrazole moiety has been exploited to develop various medicinal agents. These compounds have been investigated for their potential therapeutic applications, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents, among others. The continuous research in this area reflects the clinical efficacy and the growing interest in developing new drug candidates with improved efficacy and minimized side effects (Ray et al., 2022), (Ganguly & Jacob, 2017).
Material Science and Chemistry
In material science and chemistry, the structural and mechanistic aspects of compounds similar to this compound have been extensively studied. For instance, the thermal degradation of poly(vinyl chloride) involves complex chemical reactions where chloride ions play a crucial role. The understanding of these reactions contributes to advancements in material science, particularly in improving the stability and durability of materials under various conditions (Starnes, 2002).
Future Directions
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQRJTCBPQXFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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